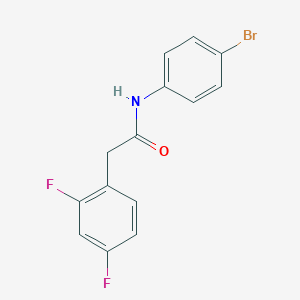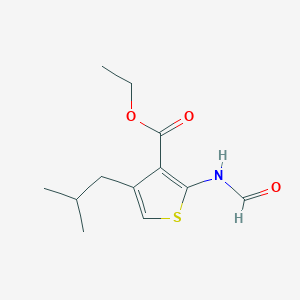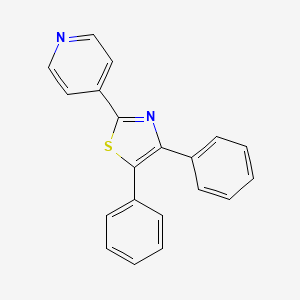
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrahydro-2H-pyran-4-carboxamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This leads to a reduction in the production of pro-inflammatory cytokines and growth factors, which in turn helps to prevent the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that it can inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. This leads to a reduction in the production of pro-inflammatory cytokines and growth factors, which in turn helps to prevent the development and progression of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide for lab experiments is its high degree of purity. This makes it easy to study its effects on various biological systems without the interference of other compounds. However, one of the limitations of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the study of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of interest is its use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the development of new synthetic methods for the production of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide and related compounds. Finally, the study of the biochemical and physiological effects of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide on various biological systems could lead to the discovery of new drug targets and therapeutic approaches.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 2-methoxyphenylboronic acid and 4-phenyltetrahydro-2H-pyran-4-carboxylic acid chloride in the presence of a palladium catalyst. This reaction results in the formation of N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide as a white crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the key areas of interest is its potential use as a therapeutic agent for the treatment of various diseases. Studies have shown that N-(2-methoxyphenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exhibits potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-10-6-5-9-16(17)20-18(21)19(11-13-23-14-12-19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRXNCWNQHMWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)
![8-(2-methoxyethyl)-9-oxo-N-(2-phenylethyl)-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5684482.png)

![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)

![9-(6-methylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5684500.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
![1-(3-fluorobenzyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-piperazinone](/img/structure/B5684530.png)
![(2,6-dichlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5684531.png)
![2-(dimethylamino)-N,4-dimethyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5684537.png)


![8-(3-hydroxybenzyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5684549.png)
![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5684566.png)